1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1465769-17-8
VCID: VC2839703
InChI: InChI=1S/C13H16N2O3/c1-9-13(17)15(8-12(16)14-9)7-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)
SMILES: CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione

CAS No.: 1465769-17-8

Cat. No.: VC2839703

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione - 1465769-17-8

Specification

CAS No. 1465769-17-8
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
Standard InChI InChI=1S/C13H16N2O3/c1-9-13(17)15(8-12(16)14-9)7-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)
Standard InChI Key ZKQOSPVOYCCQTE-UHFFFAOYSA-N
SMILES CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC
Canonical SMILES CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Fundamental Properties

1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione features a central piperazine-2,5-dione ring system with a 4-methoxyphenylmethyl substituent at position 1 and a methyl group at position 3. This molecular architecture creates a compound with specific stereochemical properties that influence its biological interactions and chemical reactivity.

Structural Comparison with Related Compounds

The structure of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione bears similarities to several related compounds documented in chemical databases. For instance, 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione (CAS No.: 1214695-74-5) shares the piperazine-2,5-dione core with methoxy substituents, though with different positioning. Similarly, 3-(3-chloro-4-methoxybenzyl)-1-methyl-2,5-piperazinedione exhibits structural relatedness but includes an additional chloro substituent .

Key Physical and Chemical Characteristics

Based on comparative analysis with structurally related compounds, the following table presents the estimated physicochemical properties of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione:

PropertyValueNotes
Molecular FormulaC₁₃H₁₆N₂O₃Based on structural composition
Molecular Weight~248.28 g/molCalculated from atomic masses
Physical StateSolid at room temperatureCommon for piperazinedione derivatives
SolubilityLikely soluble in organic solventsBased on related structures like 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione
LogP (estimated)~2.0-2.5Estimated based on similar structures
Hydrogen Bond Acceptors5Oxygen and nitrogen atoms
Hydrogen Bond Donors1Secondary amine in the piperazine ring

Structural Classification and Nomenclature

IUPAC Nomenclature and Structural Identity

The International Union of Pure and Applied Chemistry (IUPAC) name 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione provides a systematic identification of the compound's structure. The name highlights the piperazine-2,5-dione core with its specific substituents at positions 1 and 3.

Classification Within Heterocyclic Compounds

This compound belongs to the diketopiperazine family, specifically piperazine-2,5-diones. Diketopiperazines represent an important class of cyclic dipeptides found in numerous natural products and have been extensively studied for their diverse biological activities.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione can be approached through several established methodologies commonly employed for piperazine-2,5-dione derivatives.

Cyclodimerization of Amino Acids

One potential synthetic route involves the cyclodimerization of appropriately substituted amino acid derivatives. This approach typically utilizes protected amino acids with subsequent cyclization under controlled conditions.

Modification of Preformed Piperazine-2,5-dione Scaffolds

Laboratory Preparation Considerations

The synthesis of this compound would likely require multiple steps with careful control of reaction conditions to ensure regioselectivity. Based on synthetic approaches used for similar compounds, the following reaction sequence might be applicable:

  • Formation of the piperazine-2,5-dione core

  • Selective N-methylation at position 3

  • Introduction of the 4-methoxyphenylmethyl group at position 1

Specific reaction conditions would need to be optimized to achieve high yields and purity, with appropriate protection/deprotection strategies employed as needed.

Comprehensive Physicochemical Profile

Detailed Physical Properties

Crystallographic Properties

Structure-Activity Relationship Analysis

Key Structural Features

The biological activity of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione would be influenced by several structural elements:

  • The diketopiperazine ring provides a rigid scaffold with hydrogen bonding capabilities

  • The 4-methoxyphenyl group contributes lipophilicity and potential for π-π interactions

  • The methyl substituent at position 3 affects the electronic distribution and steric environment of the molecule

Comparative Structural Analysis

When compared with related compounds, several structural features merit attention:

  • Unlike 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, the target compound features a methylene linker between the piperazine ring and the methoxyphenyl group, potentially conferring greater conformational flexibility

  • The absence of additional substituents (like the chloro group in 3-(3-chloro-4-methoxybenzyl)-1-methyl-2,5-piperazinedione ) may result in different electronic properties and receptor interactions

Related CompoundBiological ActivityReference
N-Mannich bases of pyrrolidine-2,5-dionesAnticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests
3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dionePotential activity against various biological targets including receptors and enzymes

Analytical Methodologies

Identification and Characterization Techniques

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be suitable methods for the identification and purity assessment of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione. Based on properties of similar compounds, appropriate chromatographic conditions might include:

  • HPLC: Reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases

  • TLC: Silica gel plates with appropriate solvent systems such as chloroform/methanol mixtures

Spectroscopic Identification

Mass spectrometry would be particularly valuable for structural confirmation, with expected fragmentation patterns including:

  • Molecular ion peak corresponding to the molecular weight (~248)

  • Fragment ions resulting from cleavage of the methoxyphenylmethyl group

  • Characteristic fragments of the piperazine-2,5-dione core

Quantitative Analysis Methods

Quantitative determination of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione could be achieved through:

  • HPLC with UV detection (likely at wavelengths of 210-280 nm due to the aromatic and carbonyl chromophores)

  • LC-MS/MS for increased sensitivity and specificity in complex matrices

  • Spectrophotometric methods for simpler formulations

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